molecular formula C16H16ClNO4S B2486678 N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine CAS No. 769930-41-8

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine

Cat. No.: B2486678
CAS No.: 769930-41-8
M. Wt: 353.82
InChI Key: XPJURTVWRVEETJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine derivatives have been explored for their antiviral activities, particularly against HIV. Research shows that Indolyl aryl sulfones (IASs), developed from similar compounds, demonstrate potent inhibitory activities against wild-type HIV-1 and some drug-resistant mutants. Modifications in these derivatives, such as adding amino acids like glycine, significantly enhance their antiviral effectiveness (Silvestri & Artico, 2005).

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes. For example, N-[[(substituted amino)phenyl]sulfonyl]glycines have shown potential as inhibitors of rat lens aldose reductase, an enzyme involved in diabetic complications (Mayfield & Deruiter, 1987).

Agricultural Applications

These compounds are also investigated in agricultural contexts. For instance, glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, with chemical structures similar to this compound, are studied for their environmental impact and herbicide properties (Malone et al., 2004).

Crystal Engineering

The compound has been utilized in crystal engineering to develop novel flexible multidentate ligands. These ligands can form complex structures with metals like Cu and Mn, suggesting applications in material science and coordination chemistry (Ma et al., 2008).

Bacterial Growth

Derivatives of this compound, like glycine betaine, have been shown to act as osmoprotectants for bacteria such as Escherichia coli, enabling their growth in hypertonic conditions. This indicates potential applications in microbiology and bacterial physiology studies (Chambers et al., 1987).

Coordination Polymers

This compound has been used to create coordination polymers with diverse structural arrangements, ranging from chain, pillar, and layer structures, revealing its versatility as a building block in the field of coordination chemistry (Ma et al., 2008).

Herbicide Efficacy

Studies have explored its use in combination with other compounds for controlling certain weeds in crops like soybeans, demonstrating its potential in integrated weed management (Glenn et al., 1985).

Complex Formation

Research on N-[(3-Carboxyphenyl)-sulfonyl]glycine, a related compound, demonstrates its ability to form complex structures with lead, indicating potential applications in the development of novel materials (Wen & Yuan, 2010).

Chemical Synthesis and Biological Investigation

This compound derivatives have been synthesized and characterized for biological investigations, including molecular docking studies, highlighting their potential in medicinal chemistry (Shafieyoon et al., 2019).

Fluorometric Determination

The compound and its derivatives have been used in fluorometric methods for determining oligopeptides, indicating their utility in bioanalytical chemistry (Uda et al., 1989).

Protein Conjugates

Studies on the protein conjugates of similar compounds have been conducted to understand their acidity constants and hydration lattice changes, which is significant in protein chemistry (Klotz & Fiess, 1960).

Inhibitor Synthesis

Synthesis and evaluation of derivatives as nonpeptide inhibitors for human heart chymase have been explored, contributing to cardiovascular pharmacology (Niwata et al., 1997).

Protein Modification

These compounds have been used to modify proteins, demonstrating their relevance in protein engineering and biochemistry (Horton & Tucker, 1970).

Peptidase Activity Assay

They have been applied in assay methods for peptidase activity, indicating their importance in enzymology (Chikuma et al., 1997).

Antiviral Synthesis

Derivatives have been synthesized for antiviral activities against viruses like the tobacco mosaic virus, contributing to antiviral research (Chen et al., 2010).

Factor Xa Inhibitors

These compounds have been identified as potent inhibitors of Factor Xa, an enzyme involved in blood coagulation, indicating their potential in anticoagulant therapy (Kohrt et al., 2006).

Stereoselective Synthesis

They have been used in the stereoselective synthesis of glutamic acid derivatives, showcasing their utility in organic synthesis (Guillena et al., 1998).

Agonist of GPR55

N-arachidonoyl glycine, a related compound, is an agonist of GPR55, a candidate endocannabinoid receptor, indicating its significance in cannabinoid research (Console-Bram et al., 2017).

Toxicity Studies

Aminoiminomethanesulfinic and -sulfonic acids related to thioureas have been investigated for their toxicity, contributing to toxicology and safety evaluations (Miller et al., 1988).

Capillary Zone Electrophoresis

The derivatives have been used in capillary zone electrophoresis for the determination of amino acids, underscoring their role in analytical chemistry (Yu & Dovichi, 1988).

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-3-6-14(9-12(11)2)18(10-16(19)20)23(21,22)15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJURTVWRVEETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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